molecular formula C22H30N2O2 B1198522 Barucainide CAS No. 79784-22-8

Barucainide

Katalognummer B1198522
CAS-Nummer: 79784-22-8
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: KXSKBNFNSAMNEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barucainide is a novel class Ib antiarrhythmic agent characterized by its unique electrophysiologic properties in isolated canine and rabbit cardiac muscle. It exhibits concentration-dependent inhibition of the maximum upstroke velocity in cardiac fibers, displaying marked use-dependent block (UDB) without significant tonic block. Its electrophysiologic feature of slow kinetics differentiates it from other class Ib agents, suggesting a potential for novel antiarrhythmic actions in experimental and clinical settings (Takanaka & Singh, 1990).

Synthesis Analysis

While detailed synthesis information specific to Barucainide is not available in the provided references, the synthesis of solid-state compounds, including actinide complexes, can offer insights into methodologies potentially relevant for Barucainide's synthesis. These involve various methods applicable to the synthesis of solid-state compounds, illustrating the complexity and the specific conditions required for synthesizing novel compounds (Bugaris & Ibers, 2010).

Molecular Structure Analysis

The structural analysis of Barucainide, including molecular and electronic structures, can be understood through the examination of similar compounds. For example, the study of tetravalent actinide complexes with bis-phenyl β-ketoiminate N,O donor ligand has provided insights into bonding trends and molecular structures across the actinide series, which could be analogous to understanding Barucainide's molecular framework (Schnaars et al., 2012).

Chemical Reactions and Properties

Barucainide's chemical properties, particularly its interaction with cardiac muscle cells, illustrate its selective efficacy in pathologically depolarized tissues. Its mechanism, involving inhibition of Vmax and action potential duration shortening, underscores its chemical reactivity and the therapeutic potential in arrhythmia management without significantly affecting heart rate, arterial blood pressure, or ventricular contractility (Gülker et al., 1988).

Physical Properties Analysis

Although specific physical properties of Barucainide are not detailed in the available references, the study of similar compounds provides a framework for understanding how Barucainide's physical properties might be analyzed. For example, the synthesis and characterization of copper and cadmium complexes with ethylenediamine offer insights into crystal structures, spectroscopic, and thermal properties, which are critical in understanding a compound's physical characteristics (Yılmaz, Yilmaz, & Kazak, 2005).

Chemical Properties Analysis

The chemical behavior of Barucainide in human studies, particularly its pharmacokinetic profile, reveals its absorption, distribution, metabolism, and elimination characteristics. This includes information on its absorption rate, distribution volume, and elimination half-life, illustrating its metabolic processing and the efficiency of its therapeutic action (Brode, Müller-Peltzer, & Indest, 1992).

Wissenschaftliche Forschungsanwendungen

  • Experimental and Clinical Experiences : Barucainide has been shown to cause dose-dependent reduction in upstroke velocity and shortening of action potential duration. It is effective in treating chronic, therapy-resistant ventricular arrhythmias, with excellent tolerance observed over an 18-month observation period. This suggests its potential value in treating ventricular arrhythmias, especially in cases with left ventricular dysfunction, heart failure, and severe conduction disturbances (Gülker et al., 1988).

  • Efficacy and Tolerance in Dose-Finding Study : In an intravenous dose-finding study, barucainide was effective in suppressing severe ventricular arrhythmias in a majority of patients, with a favorable side-effect profile. This study highlights its potency as a class IB agent (Zehender et al., 1991).

  • Electrophysiologic Observations : Barucainide hydrochloride was observed to produce concentration-dependent inhibition of maximum upstroke velocity (Vmax) in canine and rabbit cardiac muscle, indicating its class Ib antiarrhythmic effects. It exhibits a unique electrophysiologic feature with a slow kinetic property (Takanaka & Singh, 1990).

  • Effect on Left Ventricular Ejection Fraction : In a study involving patients with frequent and complex ventricular arrhythmias, barucainide significantly reduced ventricular arrhythmias in most cases without significantly altering left-ventricular ejection fraction. This indicates its effectiveness and tolerability in patients with depressed left-ventricular function (Scheininger et al., 1991).

  • Effectiveness in Supraventricular and Ventricular Arrhythmias : In a therapeutic study, barucainide showed significant efficacy in reducing premature ventricular contractions and suppressing ventricular tachycardia, with only slight effects on various cardiac intervals and blood pressure (Brugger, 1989).

  • Pharmacokinetic Behavior in Early Phase I Study : The pharmacokinetic behavior of barucainide was analyzed in a study involving healthy volunteers, showing that it is predominantly metabolized with a significant portion excreted unchanged in urine. The drug was well-tolerated with no significant cardiovascular effects observed (Brode, Müller-Peltzer & Indest, 1992).

  • Pharmacokinetic Profile After Different Administrations : Another study further analyzed the pharmacokinetic profile of barucainide in healthy subjects after intravenous, single oral, and multiple oral administrations, revealing its rapid distribution into a large total volume (Brode, Müller-Peltzer & Indest, 1993).

Eigenschaften

IUPAC Name

4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKBNFNSAMNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229912
Record name Barucainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barucainide

CAS RN

79784-22-8
Record name Barucainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barucainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARUCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barucainide
Reactant of Route 2
Barucainide
Reactant of Route 3
Reactant of Route 3
Barucainide
Reactant of Route 4
Reactant of Route 4
Barucainide
Reactant of Route 5
Reactant of Route 5
Barucainide
Reactant of Route 6
Reactant of Route 6
Barucainide

Citations

For This Compound
46
Citations
C Takanaka, BN Singh - American Heart Journal, 1990 - Elsevier
… (APD), which indicates that barucainide exerts class Ib … In contrast, barucainide had no marked effects on the APD in … extent of Vmax inhibition as did barucainide alone. Frequency of the …
Number of citations: 2 www.sciencedirect.com
M Zehender, T Meinertz, S Hohnloser… - Clinical …, 1991 - Wiley Online Library
… of (intravenous and) oral barucainide in humans have recently … Data on the intravenous effect of barucainide on ventricular … efficacy and safety of barucainide during an individual intrave…
Number of citations: 3 ascpt.onlinelibrary.wiley.com
P Brugger - Zeitschrift fur Kardiologie, 1989 - europepmc.org
… After a 3-day placebo run-in period barucainide was … ) of 0.6 (0/11)/h before treatment with barucainide to 0.1 (0/3)/h after … Barucainide had only a slight effect on PQ and QTc intervals, …
Number of citations: 1 europepmc.org
M Scheininger, J Dziersk, W Kullak, A Kors… - Zeitschrift fur …, 1991 - europepmc.org
… a drop of ejection fraction during therapy with barucainide. The only main adverse effect was … We conclude that barucainide has a good antiarrhythmic effect and is usually well tolerated …
Number of citations: 2 europepmc.org
E Brode, H Müller-Peltzer, H Indest - Methods and findings in …, 1992 - europepmc.org
… class Ib antiarrhythmic drug barucainide was investigated in a … barucainide hydrochloride. After a lag time of about 1 h, median plasma concentration peaked at ca. 48 ng/ml barucainide …
Number of citations: 4 europepmc.org
H Gülker, H Heuer, B Frenking… - Zeitschrift fur …, 1988 - europepmc.org
… The results show that barucainide, in a dose range varying … of ventricular arrhythmia, barucainide proved to be superior to … , further testing of barucainide appears promising. The drug …
Number of citations: 2 europepmc.org
E Brode, H Mueller-Peltzer… - Methods and findings in …, 1993 - pascal-francis.inist.fr
Studies on the pharmacokinetic profile of barucainide in man after intravenous, single oral and multiple oral administration … Studies on the pharmacokinetic profile of barucainide in …
Number of citations: 2 pascal-francis.inist.fr
P Brugger, M Herold, W Marktl - LANCET, 1995 - researchgate.net
… After a 3-day placebo run-in period barucainide was … ) of 0.6 (0/11)/h before treatment with barucainide to 0.1 (0/3)/h after … Barucainide had only a slight effect on PQ and QTc intervals, …
Number of citations: 0 www.researchgate.net
H Gulker, W Haverkamp, G Hindricks, H Heuer - Circulation, 1987
Number of citations: 3
R WOLF, A NOTGES… - PACE …, 1987 - … PUBL CO 135 BEDFORD RD, PO …
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.